molecular formula C21H16ClN3O3S2 B12123267 6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide

6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12123267
M. Wt: 458.0 g/mol
InChI Key: NADCOKQRHXEIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromene-carboxamide family, characterized by a bicyclic chromene core (4-oxo-4H-chromene) substituted with chloro and methyl groups at positions 6 and 7, respectively. The carboxamide group at position 2 is linked to a 1,3,4-thiadiazol-2-yl moiety, which is further functionalized with a 3-methylbenzylsulfanyl group.

Properties

Molecular Formula

C21H16ClN3O3S2

Molecular Weight

458.0 g/mol

IUPAC Name

6-chloro-7-methyl-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H16ClN3O3S2/c1-11-4-3-5-13(6-11)10-29-21-25-24-20(30-21)23-19(27)18-9-16(26)14-8-15(22)12(2)7-17(14)28-18/h3-9H,10H2,1-2H3,(H,23,24,27)

InChI Key

NADCOKQRHXEIRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the thiadiazole ring, and the attachment of the sulfanyl and carboxamide groups. Common synthetic routes may involve:

    Formation of the Chromene Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: This can be achieved through the reaction of appropriate thiosemicarbazides with chlorinating agents.

    Attachment of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted chromene derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties, particularly against Mycobacterium tuberculosis , with an IC50 value indicating substantial antibacterial activity.

Cytotoxicity

In vitro studies have shown that the compound selectively targets cancer cell lines while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), with an IC50 value comparable to established AChE inhibitors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Study FocusFindingsReference
Antimicrobial StudiesSignificant inhibition of Mycobacterium tuberculosis with an IC50 of 7.05 μM
Cytotoxicity AssaysSelective cytotoxicity towards cancer cell lines with an IC50 of 10.5 μM
Enzyme InhibitionAChE inhibition with an IC50 of 0.25 μM, comparable to standard treatments

Research Implications

The diverse biological activities exhibited by 6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide position it as a promising candidate for drug development. Its potential applications span across antimicrobial therapy, cancer treatment, and neuroprotection.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

All analogs share the chromene-2-carboxamide backbone but differ in substituents on the thiadiazole ring and adjacent functional groups. Key analogs include:

6-Chloro-7-Methyl-4-Oxo-N-(5-Prop-2-Enylsulfanyl-1,3,4-Thiadiazol-2-Yl)Chromene-2-Carboxamide (CAS: 866245-44-5)
  • Molecular Formula : C₁₆H₁₂ClN₃O₃S₂
  • Substituent : A prop-2-enylsulfanyl (allylthio) group replaces the 3-methylbenzylsulfanyl group.
  • Key Properties :
    • Molecular Weight: 393.9 g/mol
    • XLogP3: 3.8 (indicating moderate lipophilicity)
    • Topological Polar Surface Area (TPSA): 135 Ų .
6-Chloro-N-[4-[(3,4-Dimethyl-1,2-Oxazol-5-Yl)Sulfamoyl]Phenyl]-7-Methyl-4-Oxochromene-2-Carboxamide
  • Molecular Formula : C₂₃H₂₀ClN₃O₆S
  • Substituent : A sulfamoylphenyl group linked to a dimethylisoxazole replaces the thiadiazole-benzylsulfanyl motif.
  • Key Properties :
    • Higher molecular weight (526.0 g/mol) due to the bulkier substituent.
    • Increased TPSA (150–160 Ų), suggesting reduced membrane permeability compared to the target compound .

Comparative Analysis of Substituent Effects

Property Target Compound Allylthio Analog Sulfamoylphenyl-Isoxazole Analog
Molecular Weight ~425–440 g/mol (estimated) 393.9 g/mol 526.0 g/mol
XLogP3 ~4.2 (predicted) 3.8 ~2.5–3.0 (estimated)
TPSA ~130–140 Ų (estimated) 135 Ų ~150–160 Ų
Bioactivity Potential Likely enhanced lipophilicity for membrane targeting Moderate lipophilicity; allylthio may improve metabolic stability Polar sulfamoyl group may limit cellular uptake but enhance solubility
Notes:
  • The 3-methylbenzylsulfanyl group in the target compound likely enhances lipophilicity and aromatic interactions compared to the allylthio group in the analog from . This could improve binding to hydrophobic enzyme pockets or membrane-bound targets .
  • The sulfamoylphenyl-isoxazole substituent in introduces hydrogen-bonding capacity, which may favor solubility but reduce bioavailability .

Research Context and Limitations

  • Computational tools like SHELX (used for crystallography in ) could aid in structural validation.
  • Bioactivity Data Gap: The evidence lacks explicit bioactivity data for these compounds. However, thiadiazole derivatives are widely studied for antimicrobial and anticancer properties, as noted in pharmacopeial contexts (e.g., thiadiazolylthio groups in cephalosporin analogs from ).
  • Future Directions : Comparative studies should focus on synthesizing these analogs and testing their bioactivity against standardized targets (e.g., bacterial enzymes or cancer cell lines).

Biological Activity

The compound 6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide is a derivative of chromene and thiadiazole, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The structure of the compound can be represented as follows:

C19H18ClN3O3S\text{C}_{19}\text{H}_{18}\text{ClN}_3\text{O}_3\text{S}

This structure includes a chromene moiety linked to a thiadiazole ring through a sulfanyl group, which is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Alam et al. (2011) reported that several thiadiazole derivatives exhibited growth inhibition in human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer), with GI50 values indicating effective concentrations for growth inhibition .
  • Yang (2012) highlighted that specific cinnamic acid derivatives containing thiadiazole rings showed potent activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC50 values as low as 0.28 µg/mL .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been explored. Compounds similar to the one have been tested against various microbial strains.

Findings

  • Upare et al. (2019) synthesized styryl oxadiazoles and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. The most active compound showed an IC value of 0.045 µg/mL .
  • The presence of the thiadiazole moiety in the structure is believed to enhance the interaction with microbial targets, leading to improved efficacy.

Pharmacological Properties

Beyond anticancer and antimicrobial activities, this compound may exhibit other pharmacological effects:

  • Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties in various animal models, showing potential as non-steroidal anti-inflammatory agents.
  • Cytotoxicity : The cytotoxic effects observed in several studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cellular signaling pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/OrganismIC50/Activity Level
Thiadiazole AAnticancerA5495 µg/mL
Thiadiazole BAntimicrobialMycobacterium tuberculosis0.045 µg/mL
Thiadiazole CAnti-inflammatoryRat modelEffective
Thiadiazole DCytotoxicSK-MEL-24.27 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.